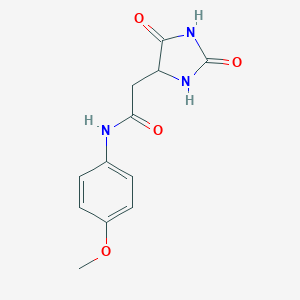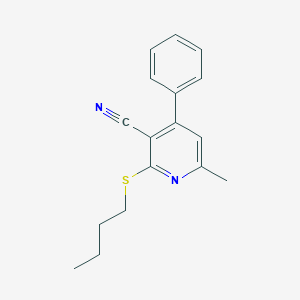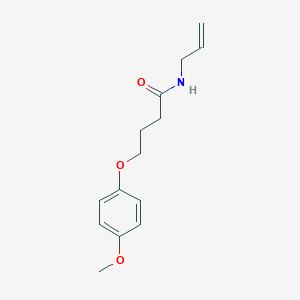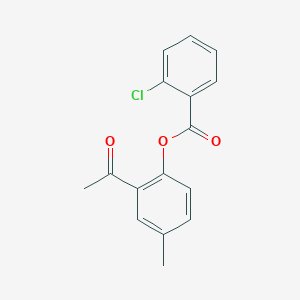
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide, also known as FMA, is a pharmacological compound that has been extensively studied for its potential therapeutic properties. FMA belongs to the class of organic compounds known as benzylamines and is commonly used in scientific research to explore its biological activities and mechanisms of action.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory response, cell growth, and cell division. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been shown to inhibit the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (cell death), and the modulation of the immune response. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide in scientific research is its well-established pharmacological properties and mechanism of action. This makes it a valuable tool for exploring the biological activities of various enzymes and proteins. However, the complex synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide and its limited availability may be a limitation for some research studies.
Zukünftige Richtungen
There are several future directions for the use of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide in scientific research. One potential area of exploration is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to explore the potential side effects and toxicity of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide, particularly in long-term use.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 4-methoxybenzylamine to form the intermediate product, which is then reacted with furfuryl chloride to obtain the final product. The synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide |
|---|---|
Molekularformel |
C21H21NO4 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H21NO4/c1-24-18-11-9-17(10-12-18)14-22(15-20-8-5-13-25-20)21(23)16-26-19-6-3-2-4-7-19/h2-13H,14-16H2,1H3 |
InChI-Schlüssel |
VFXWXIOFVVFTCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)

![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)



![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)

